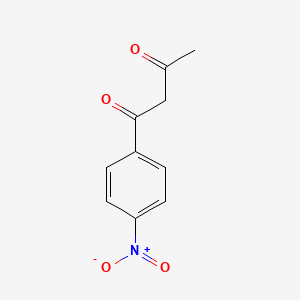

1,3-Butanedione, 1-(4-nitrophenyl)-

Overview

Description

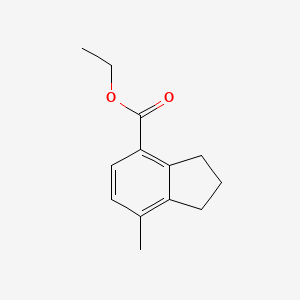

1,3-Butanedione, 1-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Butanedione, 1-(4-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Butanedione, 1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanedione, 1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research on β-diketone compounds, including 1,3-Butanedione, 1-(4-nitrophenyl)-, often explores their synthesis and characterization. For instance, the study of various β-diketone ligands has led to the synthesis of mononuclear dysprosium(III) complexes with notable magnetic properties (Zhang et al., 2016). Similarly, research on the spectroscopy of several β-diketone compounds has provided insights into their structural characteristics and tautomeric behaviors (Chu Qh et al., 2000).

Magnetic Properties and Single-Ion Magnets

β-Diketones are instrumental in modulating the magnetic properties and relaxation dynamics of dysprosium(III) single-ion magnets (SIMs). Studies have demonstrated how ligand field fine-tuning can significantly influence the magnetic anisotropy and, consequently, the magnetization dynamics of these materials (S. Zhang et al., 2017).

Applications in Dental Resin Composites

Research has investigated the use of β-diketones as photosensitizers in the formulation of dental resin composites. For example, the use of 1-phenyl-1,2-propanedione and 2,3-butanedione has been explored for their potential to improve the physical properties of dental resin composites when compared with traditional photosensitizers like camphorquinone (Gum-Ju Sun & K. Chae, 2000).

Development of Functional Materials

The synthesis and functionalization of β-diketones have facilitated the creation of high-Tg (glass transition temperature) aromatic polymers and copolymers, showcasing the role of these compounds in developing advanced materials with specific properties (Hernández-Cruz et al., 2015).

Luminescent Materials

β-Diketones have been used to synthesize near-infrared luminescent mesoporous materials by covalently bonding ternary thulium complexes to MCM-41, a type of mesoporous silica. These materials exhibit potential applications in optical amplification, highlighting the versatility of β-diketones in material science (Jing Feng et al., 2009).

Biochemical Analysis

Biochemical Properties

1,3-Butanedione, 1-(4-nitrophenyl)- plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes and receptors, which can affect cellular processes and signal transduction pathways. The compound’s interaction with enzymes such as ω-transaminases highlights its potential in the production of chiral amines and unnatural amino acids . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1,3-Butanedione, 1-(4-nitrophenyl)- involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes and receptors, altering their activity and affecting downstream signaling pathways . This mechanism of action is essential for understanding the compound’s effects at the molecular level and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Butanedione, 1-(4-nitrophenyl)- can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and effectiveness in in vitro and in vivo experiments . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 1,3-Butanedione, 1-(4-nitrophenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have shown that the compound’s biological activity and potential therapeutic effects are dose-dependent, highlighting the importance of determining the optimal dosage for research and medical applications.

Metabolic Pathways

1,3-Butanedione, 1-(4-nitrophenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can affect its biological activity and potential therapeutic applications . Understanding the metabolic pathways of 1,3-Butanedione, 1-(4-nitrophenyl)- is essential for optimizing its use in biochemical research and medical treatments.

Transport and Distribution

The transport and distribution of 1,3-Butanedione, 1-(4-nitrophenyl)- within cells and tissues are influenced by transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its biological activity and effectiveness . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

1,3-Butanedione, 1-(4-nitrophenyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity and potential therapeutic applications . Understanding the subcellular localization of 1,3-Butanedione, 1-(4-nitrophenyl)- is essential for optimizing its use in biochemical research and medical treatments.

Properties

IUPAC Name |

1-(4-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFHFNDYTYXICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193223 | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-82-9 | |

| Record name | 1-(4-Nitrophenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrobenzoyl)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 1-(4-nitrophenyl)butane-1,3-dione?

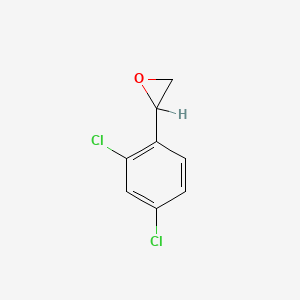

A1: Determining the crystal structure provides valuable information about the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding the compound's physical and chemical properties, including its reactivity, stability, and potential interactions with other molecules. In this specific case, the study revealed that 1-(4-nitrophenyl)butane-1,3-dione exists predominantly in its enol form in the solid state [].

Q2: What are the key structural features of 1-(4-nitrophenyl)butane-1,3-dione revealed by the crystal structure?

A2: The crystal structure analysis of 1-(4-nitrophenyl)butane-1,3-dione revealed several important features []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)